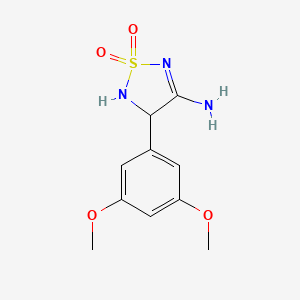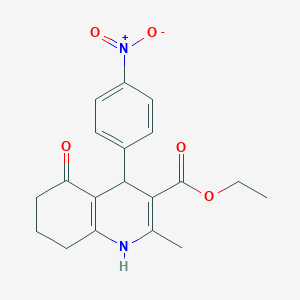![molecular formula C22H32N2O4 B4942325 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZ1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AZ1 belongs to the class of azocanes, which are organic compounds containing a six-membered ring with two nitrogen atoms and an azo group. In
Aplicaciones Científicas De Investigación
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
Mecanismo De Acción
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their interaction with other peptides.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit cancer cell growth and proliferation, as well as the aggregation of beta-amyloid peptides. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is its low toxicity profile, which makes it suitable for use in animal models and potentially in human clinical trials. However, its limited solubility in aqueous solutions may pose a challenge in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Direcciones Futuras
There are several potential future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and potentially in human clinical trials. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Further studies are needed to determine its synergistic effects with other drugs and its potential for use in combination therapies. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane can be synthesized using a multi-step process that involves the reaction of 4-(4-aminobenzoyl)piperidine with methoxyacetyl chloride, followed by the reaction with 4-nitrophenylazide and reduction with sodium dithionite. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
1-[4-[4-(azocane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-17-21(25)23-15-11-20(12-16-23)28-19-9-7-18(8-10-19)22(26)24-13-5-3-2-4-6-14-24/h7-10,20H,2-6,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBBQGMGHFFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)


![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)